

# An In-depth Technical Guide to N $\alpha$ -Boc-N $\delta$ -azido-D-ornithine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N3-D-Orn(Boc)-OH

Cat. No.: B2620285

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

N $\alpha$ -Boc-N $\delta$ -azido-D-ornithine, systematically named (R)-2-((tert-butoxycarbonyl)amino)-5-azidopentanoic acid, is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, bioconjugation, and drug development. Its unique bifunctional nature, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine and an azide moiety on the delta-position of the side chain, makes it a versatile building block for the introduction of a "clickable" handle into peptides and other biomolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to its use in research and development.

## Chemical Properties

N $\alpha$ -Boc-N $\delta$ -azido-D-ornithine is typically a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below. While specific quantitative data for the D-isomer can be limited in publicly available literature, the properties of the closely related L-isomer provide a reliable reference.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>18</sub> N <sub>4</sub> O <sub>4</sub>
Molecular Weight	258.27 g/mol
Appearance	White to off-white crystalline powder
Purity	Typically ≥98% (by HPLC)
Storage Conditions	2-8°C
Solubility	Soluble in methanol and other polar organic solvents. Limited solubility in water.
Melting Point	Data not available for the free acid. Related compounds like Nα-Fmoc-Nδ-azido-D-ornithine have a melting point in the range of 132-140°C. <a href="#">[1]</a> <a href="#">[2]</a>
Optical Rotation	Data not available. The corresponding Nα-Boc-D-ornithine has a specific rotation of $[\alpha]_{D^{20}} = -25 \pm 2^\circ$ (c=0.5 in MeOH). <a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of Nα-Boc-Nδ-azido-D-ornithine is not commonly detailed in general chemical literature but can be achieved through a multi-step process starting from a suitably protected D-ornithine derivative. A general synthetic strategy involves the diazotransfer reaction on the δ-amino group of Nα-Boc-D-ornithine.

### Synthesis of Nα-Boc-Nδ-azido-D-ornithine

This protocol is a representative method adapted from procedures for the synthesis of similar azido amino acids.

Starting Material: Nα-Boc-D-ornithine

Key Reagent: Triflyl azide (TfN<sub>3</sub>) or imidazole-1-sulfonyl azide.

Protocol:

- **Dissolution:** Dissolve N $\alpha$ -Boc-D-ornithine (1 equivalent) in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water.
- **Basification:** Add a base, such as sodium bicarbonate or triethylamine (2-3 equivalents), to deprotonate the  $\delta$ -amino group.
- **Diazotransfer:** Slowly add a solution of the diazotransfer reagent (e.g., triflyl azide, 1.1 equivalents) in DCM to the reaction mixture at 0°C.
- **Reaction:** Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench with a saturated solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N $\alpha$ -Boc-N $\delta$ -azido-D-ornithine.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for N $\alpha$ -Boc-N $\delta$ -azido-D-ornithine.

## Reactivity and Applications

The chemical utility of N $\alpha$ -Boc-N $\delta$ -azido-D-ornithine stems from its two key functional groups: the Boc-protected amine and the azide side chain.

## Peptide Synthesis

The Boc group provides a stable protection for the  $\alpha$ -amine during peptide synthesis, allowing for the incorporation of the azido-ornithine residue into a peptide sequence using standard coupling reagents.

## Click Chemistry

The azide group is a versatile handle for "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible.  $N\alpha$ -Boc- $N\delta$ -azido-D-ornithine can participate in two main types of click reactions:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.<sup>[4][5]</sup>
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click reaction that occurs between the azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

These reactions are widely used to conjugate peptides containing the azido-ornithine residue to other molecules, such as fluorescent dyes, biotin, imaging agents, or drug payloads for the development of antibody-drug conjugates (ADCs).

## Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction.

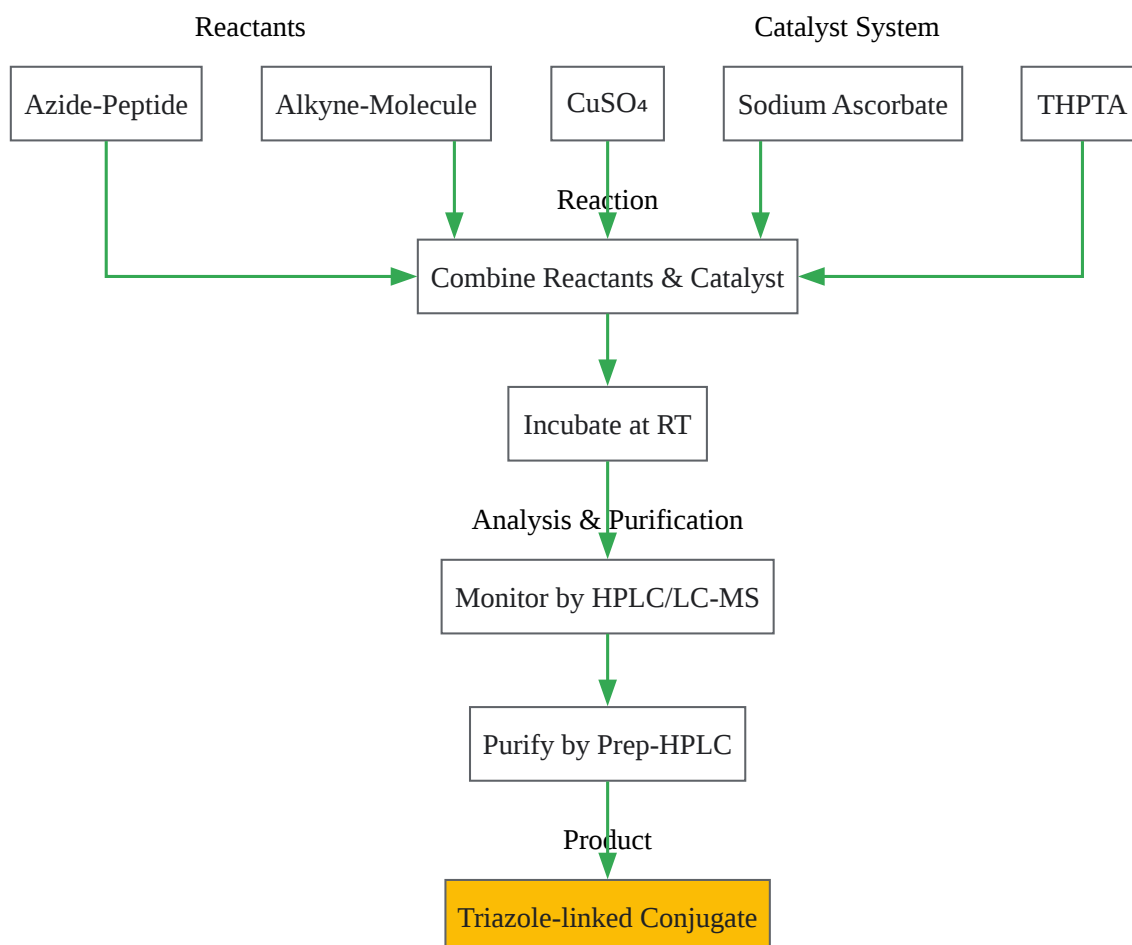
Materials:

- Azide-containing peptide (synthesized with  $N\alpha$ -Boc- $N\delta$ -azido-D-ornithine)
- Alkyne-functionalized molecule
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

- Solvent (e.g., a mixture of water and a polar organic solvent like DMSO or t-butanol)

Protocol:

- Preparation of Stock Solutions:
  - Prepare a stock solution of the azide-containing peptide in the chosen solvent.
  - Prepare a stock solution of the alkyne-functionalized molecule.
  - Prepare stock solutions of CuSO<sub>4</sub>, sodium ascorbate, and THPTA in water.
- Reaction Setup:
  - In a reaction vessel, combine the azide-containing peptide and the alkyne-functionalized molecule (typically a slight excess of the alkyne is used).
  - Add the THPTA solution to the mixture.
  - Add the CuSO<sub>4</sub> solution.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Reaction and Monitoring:
  - Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or LC-MS.
- Purification:
  - Once the reaction is complete, the product can be purified by preparative HPLC.



[Click to download full resolution via product page](#)

Caption: General workflow for a CuAAC "click" reaction.

## Experimental Protocol: Boc Deprotection

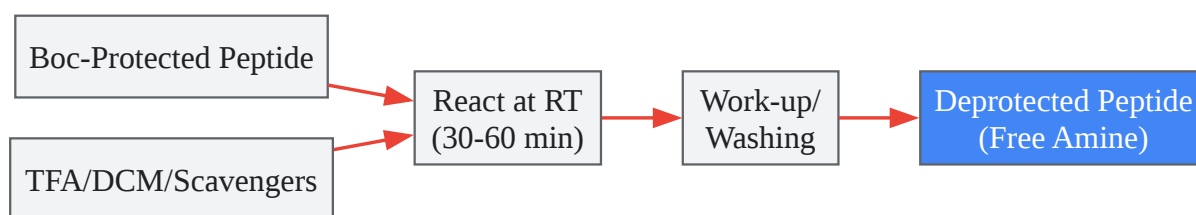
The Boc group is labile to acidic conditions. Selective deprotection of the  $\alpha$ -amine can be achieved while the peptide is on solid support or in solution.

## Materials:

- Boc-protected peptide
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Scavengers (e.g., triisopropylsilane, water)

## Protocol:

- Preparation of Deprotection Cocktail: Prepare a solution of TFA in DCM (typically 25-50% v/v). Add scavengers (e.g., 2.5% triisopropylsilane and 2.5% water) to prevent side reactions.
- Deprotection: Add the deprotection cocktail to the Boc-protected peptide (either on resin or in a flask).
- Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes.
- Work-up (for solution phase): Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The deprotected peptide can then be precipitated with cold diethyl ether.
- Washing (for solid phase): After the reaction time, drain the deprotection solution and wash the resin thoroughly with DCM and then a neutralizing solution (e.g., 10% diisopropylethylamine in DCM) followed by further DCM and DMF washes.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bocsci.com [bocsci.com]
- 2. aaep.bocsci.com [aaep.bocsci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N $\alpha$ -Boc-N $\delta$ -azido-D-ornithine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2620285#what-are-the-chemical-properties-of-n3-d-orn-boc-oh\]](https://www.benchchem.com/product/b2620285#what-are-the-chemical-properties-of-n3-d-orn-boc-oh)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)